molecular formula C13H20N2 B2588172 N-benzyl-1-methylpiperidin-4-amine CAS No. 194538-07-3; 76167-62-9

N-benzyl-1-methylpiperidin-4-amine

Cat. No.: B2588172
CAS No.: 194538-07-3; 76167-62-9
M. Wt: 204.317
InChI Key: RCMXNLSUDHVDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-1-methylpiperidin-4-amine (CAS 194538-07-3) is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This piperidine derivative serves as a versatile scaffold and key intermediate in medicinal chemistry and drug discovery research, particularly in the development of multi-target ligands for complex neurological disorders . Piperidine-based structures are commonly investigated for their affinity to neurological targets; for instance, recent research explores similar 1-benzylpiperidine compounds as potential inhibitors for acetylcholinesterase (AChE) and the serotonin transporter (SERT), indicating its value in research related to Alzheimer's disease and associated neuropsychiatric symptoms . The compound should be handled with care and stored in a dark place under an inert atmosphere at room temperature . According to supplier safety information, it carries the signal word "Danger" and hazard statements indicating it can be harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors, wearing protective gloves/eye protection, and storing in a well-ventilated place . This compound is intended for research applications only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-benzyl-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15-9-7-13(8-10-15)14-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMXNLSUDHVDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
N-benzyl-1-methylpiperidin-4-amine serves as a precursor in the synthesis of several pharmaceutical compounds targeting the central nervous system. Its derivatives are being investigated for their potential as:

  • Analgesics : Compounds derived from this structure have shown promise in pain management.
  • Antipsychotics : Due to its interaction with neurotransmitter systems, it is being explored for treating schizophrenia and related disorders.
  • Antidepressants : The compound's ability to modulate serotonin and dopamine receptors positions it as a candidate for mood disorder treatments.

Case Study: Influenza Virus Inhibition
Research has identified N-benzyl-4,4-disubstituted piperidines, including derivatives of this compound, as effective inhibitors of the H1N1 influenza virus. These compounds demonstrated a novel mechanism of action by interacting with the hemagglutinin fusion peptide, which is critical for viral entry into host cells. This study highlights the compound's potential in antiviral drug development .

Biological Research

Structure-Activity Relationship Studies
In biological research, this compound is utilized to explore structure-activity relationships (SAR) of piperidine derivatives. This research aids in understanding how structural modifications affect biological activity and receptor interactions. The compound serves as a model to study interactions with various neurotransmitter systems, providing insights into drug design strategies .

Industrial Applications

Chemical Synthesis
The compound is valuable in organic synthesis as an intermediate for producing specialty chemicals and agrochemicals. Its versatile structure allows chemists to modify it for various applications, making it a crucial building block in synthetic chemistry.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryPrecursor for analgesics, antipsychoticsInvestigated for CNS-targeting drugs; potential antidepressant activity
Biological ResearchSAR studies on piperidine derivativesImportant model for receptor interaction studies
Industrial ChemistryIntermediate in organic synthesisUsed in producing specialty chemicals and agrochemicals

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural differences and molecular properties of N-benzyl-1-methylpiperidin-4-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Use References
This compound C₁₃H₂₀N₂ 204.32 1-Benzyl, 4-methylamino Intermediate for neurological/anticancer agents
N-(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amine C₂₉H₃₂F₃N₃O₃ 551.59 1-Methylpiperidin-4-amine core with trifluoroethoxy-pyridinyl and methoxybenzyl substituents Anticancer candidate (synthesis intermediate)
(E)-1-Benzyl-N-((2-methoxynaphthalen-6-yl)methylene)piperidin-4-amine C₂₄H₂₆N₂O 358.48 Schiff base with methoxynaphthyl group Dual cholinesterase inhibitor (research phase)
N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine C₂₄H₃₄N₂ 350.55 Phenethyl and tert-butylbenzyl groups Anticancer/antimicrobial studies
N-(3,4-Dimethoxybenzylidene)-1-benzylpiperidin-4-amine C₂₁H₂₅N₂O₂ 339.44 Schiff base with 3,4-dimethoxybenzylidene Synthetic intermediate for enzyme inhibitors
1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine C₂₀H₂₆N₂O 310.43 Methoxymethyl and phenyl groups at 4-position Research compound (unspecified activity)

Physicochemical Properties

  • Lipophilicity : The presence of methoxy or trifluoroethoxy groups (e.g., ) increases lipophilicity, enhancing blood-brain barrier penetration.
  • Solubility: this compound is sparingly soluble in water but soluble in organic solvents (e.g., dichloromethane, ethanol) . Derivatives like 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine may exhibit improved aqueous solubility due to polar methoxymethyl substituents .

Q & A

Q. What are the key synthetic routes for N-benzyl-1-methylpiperidin-4-amine, and how can purity be optimized during synthesis?

this compound is typically synthesized via alkylation or reductive amination of piperidine derivatives. For example, alkylation of 4-aminopiperidine with benzyl halides under alkaline conditions is a common approach. To optimize purity, reaction parameters such as temperature (reflux conditions), stoichiometric ratios, and purification techniques (e.g., column chromatography with chloroform:methanol eluents) are critical. Post-synthesis crystallization using solvents like 2-propanol can further enhance purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic signals for the benzyl group (δ 7.24–7.40 ppm aromatic protons) and piperidine ring protons (δ 1.81–3.78 ppm). Gas chromatography-mass spectrometry (GC/MS) provides molecular weight validation (e.g., observed m/z 380 for related derivatives) and purity assessment. High-performance liquid chromatography (HPLC) with UV detection at 249–296 nm is also effective for quantifying impurities .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and P95 respirators, to avoid inhalation or skin contact. Work in a fume hood to minimize exposure to vapors. Waste should be segregated and disposed of via certified hazardous waste services. Avoid aqueous drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be improved in multi-step reactions?

Yield optimization requires careful control of intermediates. For example, in the synthesis of N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide, a 79.9% yield was achieved by using propionic anhydride under argon atmosphere and reflux conditions. Key factors include inert gas purging to prevent oxidation, stoichiometric excess of reagents (1.5–2.0 eq.), and efficient purification via acid-base extraction followed by column chromatography .

Q. How should researchers resolve contradictions in pharmacological data for N-benzylpiperidine analogs?

Discrepancies in receptor-binding assays (e.g., opioid receptor affinity) may arise from stereochemical variations or impurities. For instance, 4-anilino-1-benzylpiperidine, a fentanyl-related impurity, shows divergent activity profiles compared to its parent compound. To address this, validate compound stereochemistry using chiral HPLC and cross-reference data with certified reference standards (e.g., Cayman Chemical’s Item No. 20086) .

Q. What methodologies are recommended for studying the metabolic stability of this compound in pharmacokinetic assays?

Use liver microsome assays (human or rodent) to evaluate cytochrome P450-mediated metabolism. Monitor metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The trifluoromethyl group in related compounds enhances metabolic stability by reducing oxidative degradation, suggesting structural analogs could be prioritized for in vivo studies .

Q. How can N-benzylpiperidine derivatives be leveraged to investigate histamine or opioid receptor interactions?

Radioligand binding assays (e.g., using ³H-labeled antagonists) are effective for quantifying receptor affinity. For dual H1/H4 histamine receptor ligands, functional assays (e.g., calcium flux or cAMP modulation) can elucidate signaling pathways. Note that N-benzyl substitutions influence steric hindrance and binding pocket accessibility, as seen in fentanyl analog studies .

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